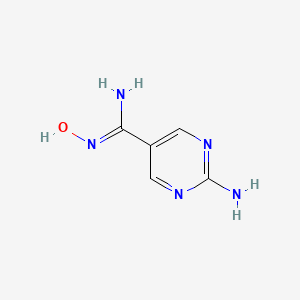

2-Amino-N-hydroxypyrimidine-5-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-hydroxypyrimidine-5-carboximidamide is a versatile compound with the molecular formula C5H7N5O and a molecular weight of 153.14 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable building block in chemical research . It is a pyrimidine derivative, which is a class of compounds widely recognized for their biological and pharmacological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-hydroxypyrimidine-5-carboximidamide typically involves multiple steps. One common method starts with the reaction of 2-amino pyrimidine with the corresponding acid in the presence of EDC.HCl, DMAP, and dichloromethane as a solvent. The reaction is stirred overnight at 50°C to yield the desired product . Another approach involves the preparation from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, through a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-hydroxypyrimidine-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups on the pyrimidine ring .

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

2-Amino-N-hydroxypyrimidine-5-carboximidamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Amino-N-hydroxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial signaling molecules, preventing the activation of genes responsible for biofilm formation and virulence . This disruption of bacterial communication can reduce the pathogenicity of bacteria and enhance the effectiveness of antimicrobial treatments.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine: Another six-membered diazine with similar biological activities, including anticancer and antimicrobial properties.

Uniqueness

2-Amino-N-hydroxypyrimidine-5-carboximidamide stands out due to its specific functional groups, which confer unique reactivity and selectivity. Its ability to act as a quorum sensing inhibitor is particularly noteworthy, offering potential for developing new antimicrobial therapies .

Activité Biologique

2-Amino-N-hydroxypyrimidine-5-carboximidamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a compound of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C5H7N5O and a molecular weight of approximately 153.14 g/mol. It features a pyrimidine ring substituted with an amino group, a hydroxyl group, and a carboximidamide functional group. This structural arrangement facilitates its ability to chelate metal ions, which is critical for its biological activity.

This compound primarily exhibits its biological activity through the following mechanisms:

- Metal Ion Chelation : The compound can form stable complexes with metal ions such as iron, copper, and zinc. This chelation can inhibit the activity of metal-dependent enzymes, affecting various metabolic pathways.

- Enzyme Inhibition : By interacting with metal ions essential for enzyme function, it may modulate the activity of enzymes involved in cellular processes, including those related to cancer and inflammation .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

- In Vitro Studies : The compound has shown promising anticancer effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in human lung adenocarcinoma (A549) cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Mechanistic Insights : The anticancer activity is believed to be associated with its ability to induce apoptosis in cancer cells through modulation of signaling pathways involving caspases and other apoptotic factors .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Broad-Spectrum Activity : It has been tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

- Mechanism : The antimicrobial action is likely linked to its ability to disrupt metal ion homeostasis within bacterial cells, thereby inhibiting essential enzymatic functions necessary for bacterial survival.

Case Studies

A selection of case studies illustrates the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated anticancer effects on A549 cells; showed IC50 values significantly lower than cisplatin | Suggests potential as an alternative or adjunct therapy in lung cancer treatment |

| Study 2 | Tested antimicrobial efficacy against MRSA; demonstrated MIC values comparable to existing antibiotics | Indicates promise for development as a new antimicrobial agent |

| Study 3 | Assessed enzyme inhibition in vitro; identified significant reduction in enzyme activity dependent on metal ions | Highlights importance in targeting metal-dependent enzymes for therapeutic strategies |

Propriétés

Formule moléculaire |

C5H7N5O |

|---|---|

Poids moléculaire |

153.14 g/mol |

Nom IUPAC |

2-amino-N'-hydroxypyrimidine-5-carboximidamide |

InChI |

InChI=1S/C5H7N5O/c6-4(10-11)3-1-8-5(7)9-2-3/h1-2,11H,(H2,6,10)(H2,7,8,9) |

Clé InChI |

ODBDZDOAMMXVMQ-UHFFFAOYSA-N |

SMILES isomérique |

C1=C(C=NC(=N1)N)/C(=N/O)/N |

SMILES canonique |

C1=C(C=NC(=N1)N)C(=NO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.